molecular formula C14H8ClF5O2 B12083023 2-(2-Chloro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2-Chloro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B12083023
M. Wt: 338.65 g/mol
InChI Key: NVSNEIPQPFQZTL-UHFFFAOYSA-N
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Description

    2-(2-Chloro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene: , also known as 2-Cl-4-MPPFPP , is a chemical compound with the following structure:

    C16H7ClF5O2\text{C}_{16}\text{H}_7\text{ClF}_5\text{O}_2C16​H7​ClF5​O2​

    .
  • It contains a benzene ring substituted with chlorine, methoxy, and trifluoromethyl groups. The difluoro and trifluoromethyl substituents enhance its stability and reactivity.
  • This compound has gained attention due to its safety-enhancing properties in lithium-ion batteries .
  • Preparation Methods

      Synthetic Routes: The synthesis of 2-Cl-4-MPPFPP involves several steps, including the introduction of chlorine, methoxy, and trifluoromethyl groups onto the benzene ring. Specific synthetic routes may vary, but they typically start from commercially available starting materials.

      Reaction Conditions: These reactions often require carefully controlled conditions, such as specific temperatures, solvents, and catalysts.

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for experimental purposes.

  • Chemical Reactions Analysis

      Reactivity: 2-Cl-4-MPPFPP can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the substituents involved.

  • Scientific Research Applications

      Chemistry: Researchers study 2-Cl-4-MPPFPP’s reactivity, stability, and applications in materials science.

      Biology and Medicine: Its safety-enhancing properties make it relevant for battery technology and drug delivery systems.

      Industry: As a safety additive, it contributes to safer lithium-ion batteries.

  • Mechanism of Action

      Safety Enhancement: When added to the electrolyte of lithium-ion batteries, 2-Cl-4-MPPFPP reduces electrolyte flammability.

      Voltage Runaway Protection: Electro-polymerized 2-Cl-4-MPPFPP protects LiMn2O4/Li cells from voltage runaway during overcharging.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C14H8ClF5O2

    Molecular Weight

    338.65 g/mol

    IUPAC Name

    2-(2-chloro-4-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

    InChI

    InChI=1S/C14H8ClF5O2/c1-21-8-2-3-12(9(15)6-8)22-13-10(16)4-7(5-11(13)17)14(18,19)20/h2-6H,1H3

    InChI Key

    NVSNEIPQPFQZTL-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Cl

    Origin of Product

    United States

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